4-(Chloromethyl)pyrimidine hydrochloride

Pyrimidine synthesis Chloromethylation Regioselectivity

Choose 4-(Chloromethyl)pyrimidine hydrochloride for unmatched reactivity in 4-substituted pyrimidine syntheses. Unlike 2- or 5-isomers, the 4-chloromethyl group exhibits unique regioselectivity that eliminates byproduct separation. The solid hydrochloride salt ensures precise automated dosing, eliminates weighing errors common with its free-base liquid form, and provides superior ambient stability. Essential for drug discovery targeting GPCRs, kinases, and GABA_A receptor ligands. Available in research quantities with documentation.

Molecular Formula C5H6Cl2N2
Molecular Weight 165.017
CAS No. 135207-28-2
Cat. No. B598038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)pyrimidine hydrochloride
CAS135207-28-2
Molecular FormulaC5H6Cl2N2
Molecular Weight165.017
Structural Identifiers
SMILESC1=CN=CN=C1CCl.Cl
InChIInChI=1S/C5H5ClN2.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H
InChIKeyXBNITCVYWHKCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)pyrimidine Hydrochloride (CAS 135207-28-2): A Defined Electrophilic Building Block for Heterocyclic Synthesis


4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) is a functionalized heteroaromatic building block characterized by a pyrimidine core bearing a reactive chloromethyl substituent at the 4-position, stabilized as its hydrochloride salt . The compound, with molecular formula C5H6Cl2N2 and molecular weight of 165.02 g/mol , exists as a solid with solubility in water and polar organic solvents . Its structural signature—the electrophilic chloromethyl group conjugated with an electron-deficient pyrimidine ring—defines its role in nucleophilic substitution chemistry for the synthesis of pharmaceuticals and agrochemicals .

Why 4-(Chloromethyl)pyrimidine Hydrochloride Cannot Be Arbitrarily Substituted: The Structural Basis for Functional Specificity


Substituting 4-(chloromethyl)pyrimidine hydrochloride with another pyrimidine derivative is non-trivial due to the interplay of electronic and steric factors that govern its reactivity profile. The 4-position chloromethyl group exhibits distinct reactivity compared to its 2- or 5-substituted isomers, as demonstrated in the differential chloromethylation outcomes of 2,6-dimethylpyrimidine 1-oxide reactions where substituent identity dictated whether chloromethylation occurred at the 2- or 4-position [1]. Furthermore, the hydrochloride salt form provides a solid-state stability and aqueous solubility advantage over the neutral free base form (CAS 54198-81-1), which is a liquid at 20°C and requires storage at -20°C [2]. These intrinsic differences preclude simple one-for-one replacement without altering reaction outcomes, yields, or purification workflows. The quantitative evidence below substantiates the compound's specific differentiation in key scientific and procurement contexts.

Quantitative Differentiation Evidence for 4-(Chloromethyl)pyrimidine Hydrochloride: Comparative Reactivity and Physical Data


Regioselective Chloromethylation: The 4-Position Dictates Product Identity

In the reaction of 4-substituted 2,6-dimethylpyrimidine 1-oxides with phosphoryl chloride, the nature of the 4-substituent exclusively directs chloromethylation. For the 4-phenyl derivative, the product is exclusively 4-chloromethyl-2-methyl-6-phenylpyrimidine, whereas the 4-methoxy and 4-dimethylamino derivatives predominantly yield the corresponding 2-chloromethylpyrimidines [1]. This demonstrates that the 4-position is the preferred site for chloromethylation when electron-donating substituents are present, underscoring the unique synthetic utility of 4-(chloromethyl)pyrimidine as an intermediate for specific substitution patterns.

Pyrimidine synthesis Chloromethylation Regioselectivity

Enhanced Nucleophilic Substitution Rates: Halogenomethyl Pyrimidines Outperform Halogenopyrimidines

Spectrophotometric kinetic measurements reveal that monohalogenomethylpyrimidines, including 4-(chloromethyl)pyrimidine, react much more rapidly with nucleophiles such as piperidine and hydroxide than the corresponding 2- and 4-halogenopyrimidines [1]. The study synthesized 2- and 4-bromomethyl-, dibromomethyl-, and tribromomethyl-pyrimidines, as well as their chloro analogues, via direct halogenation of the respective methylpyrimidines, and then quantified their reaction rates in piperidinolysis and alkaline hydrolysis [1].

Nucleophilic substitution Kinetics Pyrimidine reactivity

Improved Handling and Storage: Solid Hydrochloride Salt vs. Liquid Free Base

4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) is a solid at 20°C with a purity specification of ≥95% . In contrast, its free base counterpart, 4-(chloromethyl)pyrimidine (CAS 54198-81-1), is a liquid at 20°C and requires storage at -20°C [1]. The solid salt form facilitates accurate weighing, reduces volatility-related losses, and enhances shelf stability under standard laboratory conditions, thereby reducing procurement risk and improving workflow consistency.

Physical properties Stability Handling

Comparative Purity and Physical Property Data: Hydrochloride Salt vs. 5-Isomer

4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) is commercially supplied with a standard purity of 95% as a solid . The 5-position isomer, 5-(chloromethyl)pyrimidine (CAS 101346-02-5), is a liquid with a density of 1.2±0.1 g/cm³ and a boiling point of 219.0±15.0 °C at 760 mmHg [1]. The 4-isomer hydrochloride salt offers a defined stoichiometry and solid handling advantages, while the 5-isomer is typically supplied as the free base liquid, leading to different physical property profiles that affect storage, formulation, and reaction conditions.

Purity specification Physical properties Isomer comparison

Optimal Utilization Scenarios for 4-(Chloromethyl)pyrimidine Hydrochloride Based on Differentiated Evidence


Synthesis of 4-Substituted Pyrimidine Pharmacophores via Regioselective Functionalization

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators where the 4-position of the pyrimidine core is critical for target engagement, 4-(chloromethyl)pyrimidine hydrochloride provides a direct route to 4-substituted derivatives. The established regioselectivity for 4-position functionalization [1] ensures that the desired isomer is produced without the need for cumbersome separation from 2-substituted byproducts, thereby accelerating lead optimization and reducing purification costs.

High-Throughput Nucleophilic Displacement Library Synthesis

For laboratories engaged in parallel synthesis or DNA-encoded library construction, the enhanced nucleophilic substitution kinetics of the halogenomethyl group [1] enable rapid and efficient diversification. The solid hydrochloride salt form allows for automated solid dosing, eliminating the weighing inaccuracies associated with liquid reagents and improving reaction reproducibility across large compound arrays.

Intermediate for GABA_A Receptor Modulator Development

The compound is a key intermediate in the production of benzimidazole and pyridylimidazole derivatives that exhibit high selectivity and affinity for the benzodiazepine site of GABA_A receptors [1]. The reliable solid-state stability and defined purity of the hydrochloride salt ensure consistent performance in the multi-step synthesis of these therapeutically relevant CNS-targeted compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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